
What are the properties of 3-Bromo-4-
iodopyridine?

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3-Bromo-4-iodopyridine

Cat. No.: B1523276 Get Quote

An In-depth Technical Guide to 3-Bromo-4-iodopyridine: Properties, Synthesis, and

Applications

Authored by a Senior Application Scientist
Abstract
3-Bromo-4-iodopyridine has emerged as a strategically significant and versatile building block

in modern synthetic chemistry. Its dihalogenated structure, featuring two distinct halogen atoms

on the pyridine scaffold, allows for exceptional control over regioselective functionalization. The

differential reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the

cornerstone of its synthetic utility, enabling sequential, site-selective cross-coupling reactions.

This technical guide provides a comprehensive overview of the physicochemical properties,

spectroscopic data, synthesis, and reactivity of 3-Bromo-4-iodopyridine. We delve into its

critical applications in medicinal chemistry and drug discovery, supported by detailed

experimental protocols for key transformations and authoritative references. This document is

intended to serve as an essential resource for researchers, scientists, and drug development

professionals seeking to leverage this powerful synthetic intermediate.

Core Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of a reagent is paramount for its

effective application in synthesis. 3-Bromo-4-iodopyridine is a white to yellow solid at room

temperature and is noted for its sensitivity to light.[1]
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Physical and Chemical Properties
The key physicochemical identifiers and properties for 3-Bromo-4-iodopyridine are

summarized below for quick reference.

Property Value Reference(s)

CAS Number 89167-19-1 [1][2]

Molecular Formula C₅H₃BrIN [3]

Molecular Weight 283.89 g/mol [3]

Appearance White to yellow solid [1]

Melting Point 111-115 °C [1][3]

Boiling Point 264 °C [1]

Density ~2.347 g/cm³ [1]

pKa 1.50 ± 0.18 (Predicted) [1]

Solubility

Soluble in common organic

solvents like Dichloromethane

(DCM), Tetrahydrofuran (THF),

and Dimethyl Sulfoxide

(DMSO).[4]

Storage

Store under inert gas (Nitrogen

or Argon) at 2–8 °C, protected

from light.[1][4]

Spectroscopic Data Summary
Spectroscopic analysis is crucial for confirming the identity and purity of 3-Bromo-4-
iodopyridine. The following data represent typical spectral characteristics.
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Spectroscopy Characteristic Features

¹H NMR

The proton NMR spectrum is expected to show

three distinct signals in the aromatic region

(typically δ 7.0-9.0 ppm), corresponding to the

protons at the C-2, C-5, and C-6 positions of the

pyridine ring. The coupling patterns (doublets

and doublets of doublets) will be characteristic

of the trisubstituted pyridine ring system.

¹³C NMR

The carbon NMR spectrum will display five

signals for the five carbon atoms of the pyridine

ring. The carbons directly attached to the

halogens (C-3 and C-4) will be significantly

shifted.

Infrared (IR)

Key absorption bands include C=C and C=N

ring stretching vibrations around 1570 cm⁻¹ and

1450 cm⁻¹. A C-Br stretching vibration is

expected around 670 cm⁻¹.[5]

Mass Spectrometry (MS)

The mass spectrum will show a characteristic

isotopic pattern for the molecular ion [M]⁺ and

[M+2]⁺ peaks due to the presence of the

bromine atom (⁷⁹Br and ⁸¹Br isotopes in ~1:1

ratio). Key fragments would correspond to the

loss of iodine ([M-I]⁺) and bromine ([M-Br]⁺).[5]

Synthesis and Purification
While various synthetic routes exist for halogenated pyridines, a common and effective method

for preparing 3-Bromo-4-iodopyridine involves a diazotization-iodination sequence starting

from a suitable aminopyridine precursor. The synthesis of a related compound, 2-amino-5-

bromo-3-iodopyridine, follows a similar logic of halogenating an aminopyridine starting material.

[6]
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Generalized Synthetic Protocol: Diazotization of 3-
Bromo-4-aminopyridine
This protocol is based on established Sandmeyer-type reactions for converting aromatic

amines to aryl halides. The causality behind this choice rests on the reliability of diazonium salt

chemistry for introducing a wide range of functionalities onto an aromatic ring.

Step-by-Step Methodology:

Diazonium Salt Formation: A solution of 3-bromo-4-aminopyridine (1.0 eq) is prepared in an

aqueous acidic medium (e.g., hydroiodic acid or sulfuric acid) and cooled to 0-5 °C in an ice-

salt bath. This low temperature is critical to prevent the premature decomposition of the

diazonium salt intermediate.

Diazotization: A pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.2 eq) is added

dropwise to the amine solution. The temperature must be strictly maintained below 5 °C

during the addition to ensure the stability of the diazonium salt. The reaction is stirred for a

short period (e.g., 30 minutes) at this temperature.

Iodination: An aqueous solution of potassium iodide (KI) is added to the reaction mixture.

The mixture is then allowed to warm to room temperature and may be gently heated to drive

the substitution reaction to completion, leading to the evolution of nitrogen gas.

Work-up and Isolation: After cooling, the reaction mixture is neutralized with a base (e.g.,

sodium hydroxide solution) to a neutral or slightly basic pH.

Extraction: The aqueous layer is extracted multiple times with an organic solvent, such as

diethyl ether or dichloromethane.

Purification: The combined organic extracts are washed with brine, dried over an anhydrous

salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

The crude product is then purified, typically by recrystallization from a suitable solvent

system (e.g., ethanol/hexane) or by flash column chromatography on silica gel to yield pure

3-Bromo-4-iodopyridine.
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Chemical Reactivity and Strategic Synthetic
Applications
The synthetic power of 3-Bromo-4-iodopyridine lies in the differential reactivity of its two

carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is

significantly more susceptible to oxidative addition than the C-Br bond.[7] This allows for highly

regioselective functionalization at the 4-position, leaving the bromine at the 3-position available

for subsequent transformations.

Regioselective Sonogashira Coupling
The Sonogashira coupling is a robust method for forming carbon-carbon bonds between aryl

halides and terminal alkynes.[8][9] With 3-Bromo-4-iodopyridine, this reaction proceeds with

high selectivity at the C-4 position.

Reaction Setup Reaction Execution Work-up & Purification

1. Add 3-Bromo-4-iodopyridine,
Pd(PPh₃)₄, and CuI to a dry

Schlenk flask

2. Evacuate and backfill
with Argon (3x)

3. Add anhydrous, degassed
THF and Triethylamine

4. Add terminal alkyne
(e.g., Phenylacetylene)

dropwise via syringe
5. Stir at room temperature 6. Monitor reaction progress

by TLC or LC-MS
7. Dilute with Et₂O and
filter through Celite®

8. Wash filtrate with aq. NH₄Cl,
NaHCO₃, and brine

9. Dry over Na₂SO₄ and
concentrate in vacuo

10. Purify by flash
chromatography

Click to download full resolution via product page

Caption: Workflow for the regioselective Sonogashira coupling at the C-4 position.

Inert Atmosphere: To a dry Schlenk flask under an argon atmosphere, add 3-Bromo-4-
iodopyridine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and copper(I)

iodide (CuI) (0.1 eq).[10]

Solvent Addition: Add anhydrous and degassed solvent (e.g., THF) and a base (e.g.,

triethylamine, Et₃N) via syringe.[10]

Alkyne Addition: Add the terminal alkyne (1.1 eq) dropwise.
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Reaction: Stir the mixture at room temperature until the starting material is consumed, as

monitored by TLC or LC-MS.

Work-up: Upon completion, the reaction is typically diluted with an organic solvent and

filtered through Celite® to remove catalyst residues. The filtrate is then washed with aqueous

solutions, dried, and concentrated.

Purification: The crude product is purified by column chromatography.

Regioselective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N

bonds.[11] This transformation is fundamental in medicinal chemistry for synthesizing aryl

amines. When applied to 3-Bromo-4-iodopyridine, the amination can be directed selectively

to the C-4 position.
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Caption: Catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.
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Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a

palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP or a

dialkylbiarylphosphine), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄).[12]

[13]

Reagent Addition: Add 3-Bromo-4-iodopyridine (1.0 eq) and the desired amine (1.1-1.5

eq).

Solvent and Heating: Add an anhydrous, degassed solvent such as toluene or dioxane. Seal

the vessel and heat the reaction mixture (typically 80-110 °C) with stirring for several hours.

Work-up and Purification: After cooling, the reaction is quenched, diluted with an organic

solvent, and washed. The product is then isolated and purified, usually by column

chromatography.

Applications in Medicinal Chemistry
The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in

numerous FDA-approved drugs.[7] Halogenated pyridines like 3-Bromo-4-iodopyridine are

invaluable intermediates for constructing complex drug candidates.[14] The ability to perform

sequential, regioselective cross-couplings allows for the efficient assembly of polysubstituted

pyridine cores found in many biologically active molecules, such as kinase inhibitors for

oncology.[7] The substitution of a pyridine ring for a benzene ring can also alter a molecule's

pharmacokinetic properties, potentially leading to analogues with improved characteristics.[15]

Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 3-Bromo-4-iodopyridine is essential for

safety.

Hazard Assessment: The compound is classified as a warning-level hazard, with statements

indicating it may be harmful if swallowed (H302), cause skin irritation (H315), cause serious

eye irritation (H319), be harmful if inhaled (H332), and may cause respiratory irritation

(H335).[2]

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated

chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g.,
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nitrile), safety goggles, and a lab coat.[16][17]

Handling Procedures: Avoid breathing dust, fumes, or vapors. Do not allow the substance to

come into contact with skin or eyes. Ensure all equipment is properly grounded to prevent

static discharge.[16]

Storage: 3-Bromo-4-iodopyridine is light-sensitive and should be stored in a tightly sealed

container in a cool, dry, and dark place.[1] For long-term stability, storage at 2-8 °C under an

inert atmosphere is recommended.[1][4]

Disposal: Dispose of waste materials in accordance with local, regional, and national

regulations.[18]

Conclusion
3-Bromo-4-iodopyridine is a high-value synthetic intermediate whose utility is defined by the

orthogonal reactivity of its carbon-iodine and carbon-bromine bonds. This unique characteristic

provides chemists with a reliable platform for regioselective, sequential cross-coupling

reactions, enabling the efficient and controlled synthesis of complex, polysubstituted pyridine

derivatives. Its demonstrated importance in the construction of pharmacologically relevant

scaffolds solidifies its role as an indispensable tool for researchers in organic synthesis,

medicinal chemistry, and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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